REACTION_CXSMILES
|
N[C:2]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[C:7](OCC)=[CH:6][C:3]=1[C:4]#[N:5].N([O:19][CH2:20][CH2:21]C(C)C)=O>C1COCC1.C([O-])(O)=O.[Na+]>[CH2:20]([O:19][C:2]1[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])[CH3:21] |f:3.4|
|
Name
|
|
Quantity
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31.62 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C=C(C(=C1)C(F)(F)F)OCC
|
Name
|
|
Quantity
|
40.4 mL
|
Type
|
reactant
|
Smiles
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N(=O)OCCC(C)C
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Name
|
|
Quantity
|
410 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 16 h
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an orange oil which
|
Type
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EXTRACTION
|
Details
|
extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 1 N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a sat. solution of sodium chloride and the organic phases dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
CUSTOM
|
Details
|
by evaporation under reduced pressure
|
Type
|
WAIT
|
Details
|
left an orange oil which
|
Type
|
DISTILLATION
|
Details
|
was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C#N)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |